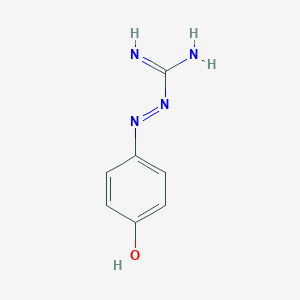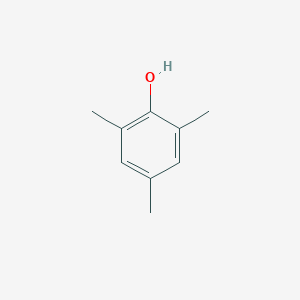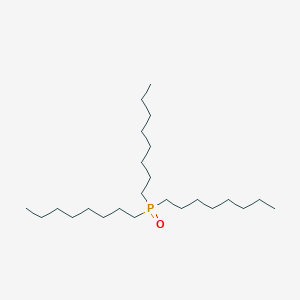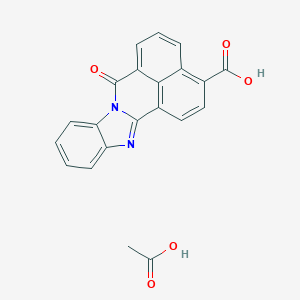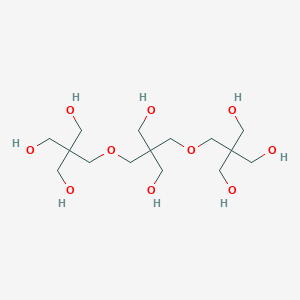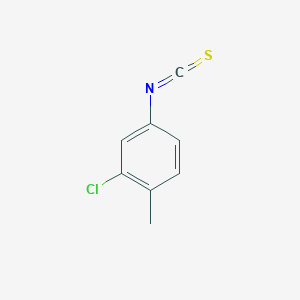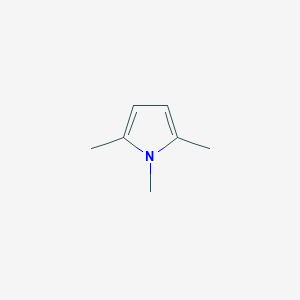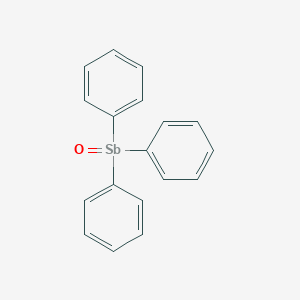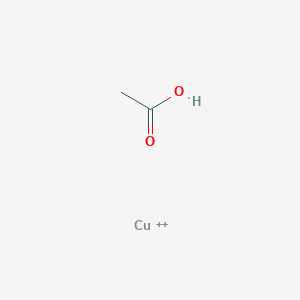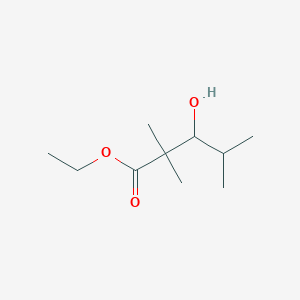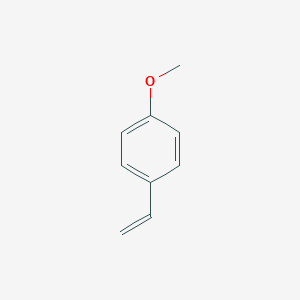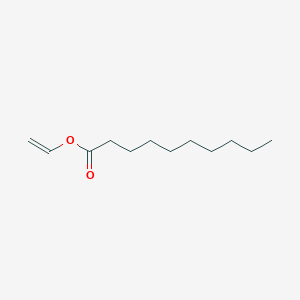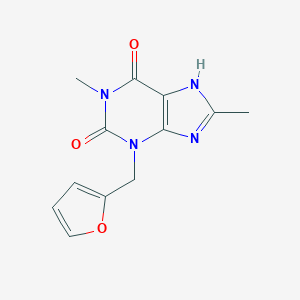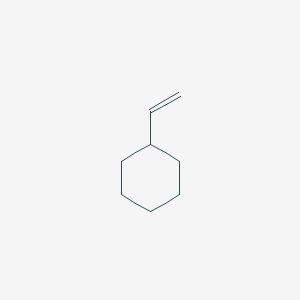![molecular formula C19H11F3N4 B147660 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole CAS No. 131203-87-7](/img/structure/B147660.png)
7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It is a potent inhibitor of various enzymes and has been studied extensively for its potential use in drug discovery.
Mécanisme D'action
The mechanism of action of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole involves the inhibition of various enzymes. This compound is a potent inhibitor of kinases, which play a critical role in cell signaling pathways. By inhibiting these enzymes, 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole can disrupt cell signaling pathways and potentially lead to the development of new treatments for diseases such as cancer.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole are complex and depend on the specific enzymes that are inhibited. In general, this compound has been shown to have potent anti-cancer effects in various cell lines. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective at inhibiting various enzymes, making it a valuable tool for studying cell signaling pathways and potential drug targets. However, one of the limitations of using this compound is its potential toxicity, particularly at high concentrations.
Orientations Futures
There are many potential future directions for research involving 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole. One area of interest is the development of new treatments for cancer and other diseases based on this compound's ability to inhibit kinases and other enzymes. Another area of interest is the development of new methods for synthesizing this compound, which could potentially make it more accessible for scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. In this reaction, an aldehyde and an amine react to form an iminium ion, which then undergoes cyclization to form the final product.
Applications De Recherche Scientifique
The potential applications of 7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole in scientific research are vast. This compound has been studied extensively for its potential use as an inhibitor of various enzymes, including kinases and phosphodiesterases. It has also been studied for its potential use in drug discovery, particularly in the development of new treatments for cancer and other diseases.
Propriétés
Numéro CAS |
131203-87-7 |
|---|---|
Nom du produit |
7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole |
Formule moléculaire |
C19H11F3N4 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
12-phenyl-4-(trifluoromethyl)-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C19H11F3N4/c20-19(21,22)18-25-13-7-6-12-14(17(13)26-18)11-8-9-23-15(16(11)24-12)10-4-2-1-3-5-10/h1-9,24H,(H,25,26) |
Clé InChI |
ZWLDDIQDXGULCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C5=C(C=C4)NC(=N5)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C5=C(C=C4)NC(=N5)C(F)(F)F |
Synonymes |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-7-phenyl-2-(trifluoromethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



